molecular formula C24H21N3O5 B2966868 methyl 5-[3-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 321571-35-1

methyl 5-[3-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate

Cat. No. B2966868
CAS RN: 321571-35-1
M. Wt: 431.448
InChI Key: NFTHADCJYLLRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, there are general methods for synthesizing similar structures. For instance, catalytic protodeboronation of pinacol boronic esters has been reported as a method for creating similar structures .

Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of derivatives containing isoxazole and isothiazole moieties has been explored, showing that these compounds exhibit synergistic effects with antitumor drugs like Temozolomid in chemotherapy for brain tumors (Kletskov et al., 2018).
  • Novel 1,2,4-triazole derivatives synthesized from ester ethoxycarbonylhydrazones displayed good or moderate antimicrobial activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
  • Syntheses involving ethoxymethylene and phenyl-5(4H)-oxazolene as synthons for producing various 2H-pyran-2-ones have been documented, showcasing the versatility of these compounds in generating a wide range of chemical structures (Kočevar et al., 1992).

Potential Uses in Material Science and Chemistry

  • Pyrazole and 1,2,4-triazole derivatives are emphasized for their strategic role in modern medicine and pharmacy due to their chemical modifiability and significant pharmacological potential. The creation of condensed systems involving these heterocycles is scientifically attractive and promising for the development of new biologically active substances (Fedotov et al., 2022).
  • The corrosion inhibition performance of pyranopyrazole derivatives on mild steel in HCl solution demonstrates the potential of these compounds in industrial applications, such as preventing corrosion in metal components (Yadav et al., 2016).

Molecular Docking Studies

  • Molecular stabilities, conformational analyses, and docking studies of benzimidazole derivatives bearing 1,2,4-triazole suggest these compounds as potential EGFR inhibitors, indicating their relevance in cancer research and treatment strategies (Karayel, 2021).

properties

IUPAC Name

methyl 5-[3-ethoxycarbonyl-1-(4-methylphenyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-4-31-24(29)21-18(14-27(25-21)17-12-10-15(2)11-13-17)22-19(23(28)30-3)20(26-32-22)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTHADCJYLLRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C2=C(C(=NO2)C3=CC=CC=C3)C(=O)OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.